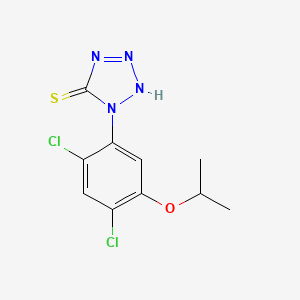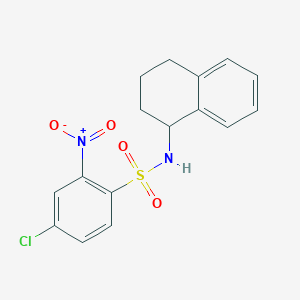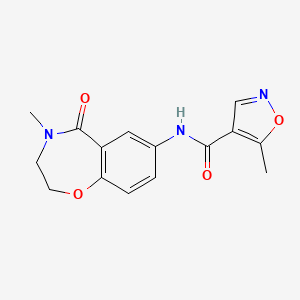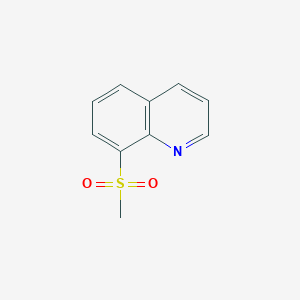![molecular formula C20H21N3OS2 B2638952 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one CAS No. 887462-22-8](/img/structure/B2638952.png)
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their significant biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with piperazine to form 1-(1,3-benzothiazol-2-yl)piperazine. This intermediate is then reacted with 2-chloro-1-(4-methylphenylthio)ethanone under specific conditions to yield the final product .
Análisis De Reacciones Químicas
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: It has been investigated for its potential use in treating neurological disorders due to its interaction with dopamine and serotonin receptors.
Industry: The compound is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves its interaction with various molecular targets. It primarily acts on dopamine and serotonin receptors, which are crucial in regulating mood and behavior. The compound’s structure allows it to bind effectively to these receptors, modulating their activity and leading to its observed biological effects .
Comparación Con Compuestos Similares
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one is unique due to its specific structural features. Similar compounds include:
1-(1,3-benzothiazol-2-yl)piperazine: Lacks the ethanone and methylphenylsulfanyl groups, resulting in different biological activities.
2-(piperazin-1-yl)benzo[d]thiazole: Another benzothiazole derivative with different substituents, leading to variations in its chemical and biological properties
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-15-6-8-16(9-7-15)25-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)26-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZSHOQYXFOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide](/img/structure/B2638869.png)
![N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2638871.png)
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2638873.png)


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)
![6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2638879.png)
![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)
![2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2638882.png)
![8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline](/img/structure/B2638886.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)


